molecular formula C11H9Br B15075494 1-Bromo-1,4-dihydro-1,4-methanonaphthalene CAS No. 23537-80-6

1-Bromo-1,4-dihydro-1,4-methanonaphthalene

Cat. No.: B15075494
CAS No.: 23537-80-6
M. Wt: 221.09 g/mol
InChI Key: WWCIEGRATKCRJN-UHFFFAOYSA-N
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Description

1-Bromo-1,4-dihydro-1,4-methanonaphthalene is a chemical compound with the molecular formula C11H9Br It is a derivative of 1,4-dihydro-1,4-methanonaphthalene, where a bromine atom is attached to the carbon atom in the bridgehead position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-1,4-dihydro-1,4-methanonaphthalene can be synthesized through several methods. One common approach involves the bromination of 1,4-dihydro-1,4-methanonaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1,4-dihydro-1,4-methanonaphthalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in carbon tetrachloride or chloroform under reflux.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Major Products

Scientific Research Applications

1-Bromo-1,4-dihydro-1,4-methanonaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1,4-dihydro-1,4-methanonaphthalene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the compound is reduced by the transfer of hydride ions from the reducing agent. In oxidation reactions, the compound is oxidized by the transfer of oxygen atoms from the oxidizing agent .

Comparison with Similar Compounds

1-Bromo-1,4-dihydro-1,4-methanonaphthalene can be compared with other similar compounds such as:

    1,4-Dihydro-1,4-methanonaphthalene: The parent compound without the bromine atom.

    1,4-Dihydro-1,4-methanonaphthalene-5,8-diol: A derivative with hydroxyl groups at positions 5 and 8.

    1,4-Dihydro-1,4-methanonaphthalene-2-methyl: A derivative with a methyl group at position 2.

These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

CAS No.

23537-80-6

Molecular Formula

C11H9Br

Molecular Weight

221.09 g/mol

IUPAC Name

1-bromotricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene

InChI

InChI=1S/C11H9Br/c12-11-6-5-8(7-11)9-3-1-2-4-10(9)11/h1-6,8H,7H2

InChI Key

WWCIEGRATKCRJN-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1(C3=CC=CC=C23)Br

Origin of Product

United States

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